![molecular formula C24H25NO2 B12626168 (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine CAS No. 920802-97-7](/img/structure/B12626168.png)
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chiral morpholine derivative characterized by the presence of benzyl and benzyloxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, 4-hydroxybenzaldehyde, and morpholine.
Formation of Benzyloxybenzaldehyde: 4-Hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate to form 4-benzyloxybenzaldehyde.
Formation of Benzylmorpholine: Morpholine is reacted with benzyl bromide to form benzylmorpholine.
Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with benzylmorpholine under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, alcohol derivatives, and substituted morpholine compounds.
Applications De Recherche Scientifique
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of morpholine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with specific molecular targets. The benzyl and benzyloxy groups enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine
- (2R)-2-[4-(Benzyloxy)-3-methoxyphenyl]pyrrolidine
Uniqueness
(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and benzyloxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Numéro CAS |
920802-97-7 |
|---|---|
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(2R)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m0/s1 |
Clé InChI |
UFZWHZBVXCKIRM-DEOSSOPVSA-N |
SMILES isomérique |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


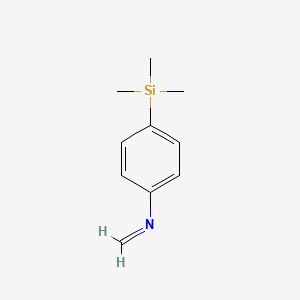
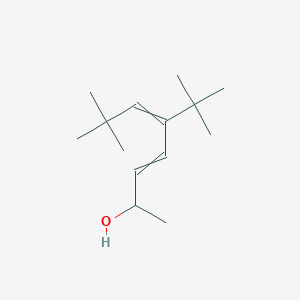
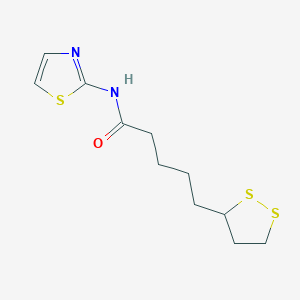
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
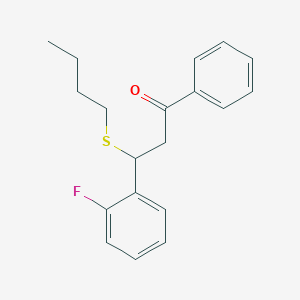
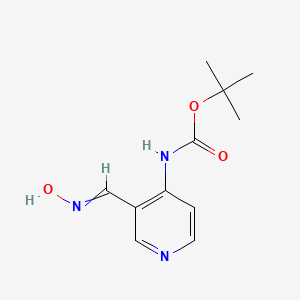
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
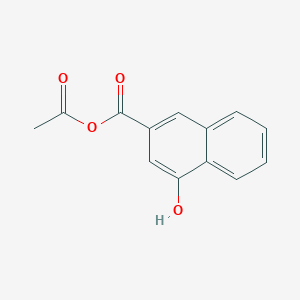
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12626174.png)
